REACTION_SMILES
|
[CH:21](=[CH:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[C:29]([OH:30])=[O:31].[ClH:32].[N:1]1([CH2:7][CH2:8][OH:9])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1.[c:10]1([CH3:11])[cH:12][cH:13][c:14]([S:15]([OH:16])(=[O:17])=[O:18])[cH:19][cH:20]1.[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[CH:21](=[CH:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[C:29](=[O:30])[OH:31].[ClH:32].[N:1]1([CH2:7][CH2:8][OH:9])[CH2:2][CH2:3][NH:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCN1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C=Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |